2H-2-Ethyl-d5 Candesartan
CAS No.: 1246820-58-5
Cat. No.: VC0030870
Molecular Formula: C26H24N6O3
Molecular Weight: 473.548
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246820-58-5 |
|---|---|
| Molecular Formula | C26H24N6O3 |
| Molecular Weight | 473.548 |
| IUPAC Name | 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 |
| Standard InChI Key | OFOKUACFEHSBTR-WNWXXORZSA-N |
| SMILES | CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O |
Introduction
Chemical Structure and Properties
2H-2-Ethyl-d5 Candesartan possesses a complex molecular structure built around a benzimidazole core with a carboxylic acid group, featuring a biphenyl moiety connected to a tetrazole ring with the distinctive deuterated ethyl group.
Identification and Physical Properties
The compound is characterized by several key physical and chemical properties that distinguish it from non-deuterated candesartan:
| Property | Value |
|---|---|
| Chemical Name | 2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
| CAS Number | 1246820-58-5 |
| Molecular Formula | C26H24N6O3 |
| Molecular Weight | 473.5 g/mol |
| Standard InChI | InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 |
| Standard InChIKey | OFOKUACFEHSBTR-WNWXXORZSA-N |
The key structural feature that defines this compound is the pentadeuterioethyl group (CD3CD2-) attached to the tetrazole ring, which replaces the conventional ethyl group found in regular candesartan .
Structural Characteristics
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A benzimidazole core with a carboxylic acid group at position 7 (or 4, depending on numbering convention)
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An ethoxy group at position 2 of the benzimidazole
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A biphenyl moiety connected via a methylene bridge
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A tetrazole ring with the deuterated ethyl group at position 2
This specific arrangement creates a molecule that maintains the pharmacological profile of candesartan while providing the analytical advantages of deuterium labeling .
Synthesis and Production
The synthesis of 2H-2-Ethyl-d5 Candesartan involves a multi-step process requiring sophisticated organic chemistry techniques and specialized reagents.
Synthetic Pathway
The production typically follows a sequence similar to that used for non-deuterated candesartan, with the critical modification being the incorporation of the deuterated ethyl group:
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Formation of the benzimidazole core with appropriate functionalization
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Attachment of the biphenyl moiety to the benzimidazole core via a methylene bridge
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Construction of the tetrazole ring at the terminal phenyl group
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Incorporation of the deuterated ethyl group into the tetrazole ring
The deuterated ethyl group incorporation represents the most challenging and specialized aspect of the synthesis, requiring deuterium-enriched starting materials and carefully controlled reaction conditions.
Manufacturing Considerations
Due to its specialized nature, 2H-2-Ethyl-d5 Candesartan is typically produced in smaller quantities than therapeutic compounds and requires:
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Highly pure deuterated reagents
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Specialized handling to prevent hydrogen-deuterium exchange
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Rigorous analytical testing to ensure isotopic purity
Manufacturers typically provide this compound in milligram to gram quantities for research purposes, with pricing reflecting the specialized nature of its production .
Applications in Pharmaceutical Research
2H-2-Ethyl-d5 Candesartan serves several crucial functions in pharmaceutical research and development.
Analytical Reference Standard
The compound functions as a primary reference standard for the quantification of candesartan in various biological matrices:
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It enables accurate calibration of analytical instruments
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Its deuterium labeling creates a mass shift that allows discrimination from non-deuterated candesartan
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It can be added to samples as an internal standard, improving quantitative precision
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It helps validate analytical methods for regulatory submissions
Pharmacokinetic Studies
In pharmacokinetic investigations, 2H-2-Ethyl-d5 Candesartan provides several advantages:
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It allows researchers to track the absorption, distribution, metabolism, and excretion profiles of candesartan
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The deuterium labeling enables distinction between dosed compound and endogenous substances
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It facilitates simultaneous measurement of multiple related compounds
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It helps identify and quantify metabolites formed through various biochemical pathways
This compound serves as a reference standard for identifying and quantifying specific impurities in candesartan drug substances and products:
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It helps establish system suitability in chromatographic methods
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It enables accurate identification of related substances
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It supports quality control processes in pharmaceutical manufacturing
Comparison with Related Compounds
2H-2-Ethyl-d5 Candesartan belongs to a family of related compounds with distinct characteristics and applications.
Relationship to Candesartan
Candesartan is the parent compound from which 2H-2-Ethyl-d5 Candesartan is derived:
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Both share identical pharmacophoric elements and similar physicochemical properties
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Candesartan functions as an angiotensin II receptor antagonist with IC50 of 0.26 nM
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Candesartan is used clinically for treating hypertension and heart failure
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The only structural difference is the replacement of five hydrogen atoms with deuterium atoms
Comparison with Candesartan Cilexetil
Candesartan cilexetil represents another important related compound:
| Feature | 2H-2-Ethyl-d5 Candesartan | Candesartan Cilexetil |
|---|---|---|
| Function | Reference standard | Prodrug |
| Bioavailability | Not applicable (analytical use) | 15% (converts to candesartan) |
| Ester Group | Absent | Present (cilexetil ester improves absorption) |
| Metabolism | Minimal (research tool) | Rapid hydrolysis in intestinal wall |
| Molecular Weight | 473.5 g/mol | 610.7 g/mol |
Candesartan cilexetil is a prodrug that enhances bioavailability through improved solubility and absorption, whereas 2H-2-Ethyl-d5 Candesartan serves primarily as an analytical tool .
Other Deuterated Variants
Several other deuterated variants exist in this compound family:
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2H-2-Ethyl-d5 Candesartan Cilexetil (CAS: 1246816-44-3): Combines both deuteration and prodrug functionality
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1H-1-Ethyl-d5 Candesartan: Features deuteration at a different position on the tetrazole ring
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Candesartan-d5 Methyl Ester: Contains deuterium labeling and a methyl ester instead of free carboxylic acid
These variants serve specific analytical purposes and help researchers track different aspects of candesartan metabolism and pharmacokinetics.
While 2H-2-Ethyl-d5 Candesartan itself is not used therapeutically, understanding the pharmacokinetics of candesartan provides context for its applications as a reference standard.
Metabolism and Elimination
Candesartan undergoes limited metabolism in the body:
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Minor hepatic metabolism (<20%) occurs by O-deethylation via cytochrome P450 2C9
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N-glucuronidation occurs in the tetrazole ring via UGT1A3
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The elimination half-life is approximately 9 hours
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Excretion occurs primarily as unchanged drug in urine and feces
These metabolic pathways create the need for deuterated standards like 2H-2-Ethyl-d5 Candesartan to accurately track the parent compound and its metabolites.
Role in Metabolite Identification
2H-2-Ethyl-d5 Candesartan assists researchers in distinguishing between various metabolites formed during candesartan metabolism:
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The deuterium labeling creates characteristic mass shifts in mass spectrometry
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It helps identify sites of metabolism by preserving the label in non-metabolized portions of the molecule
Current Research Applications
Recent scientific advances have expanded the applications of 2H-2-Ethyl-d5 Candesartan in pharmaceutical research.
Advanced Analytical Methods
Modern analytical techniques utilizing 2H-2-Ethyl-d5 Candesartan include:
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Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry
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Isotope dilution mass spectrometry for absolute quantification
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Multi-analyte methods for simultaneous determination of candesartan and its metabolites
Pharmaceutical quality control increasingly relies on deuterated reference standards:
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Methods for determining impurities in candesartan cilexetil often utilize 2H-2-Ethyl-d5 Candesartan
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Forced degradation studies help identify potential degradation products
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Regulatory submissions require thorough impurity profiling with appropriate reference standards
Future Research Directions
Emerging applications for 2H-2-Ethyl-d5 Candesartan include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume